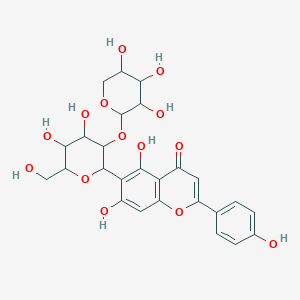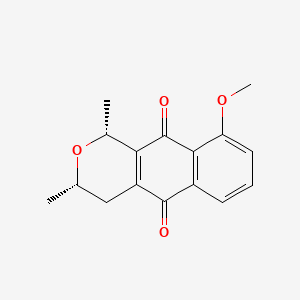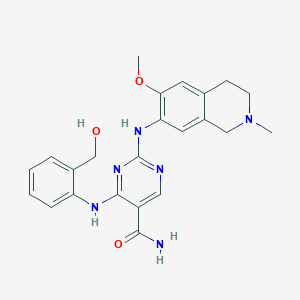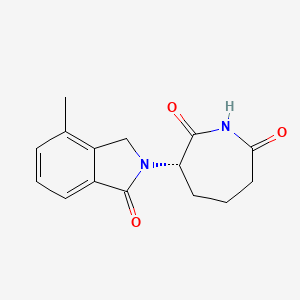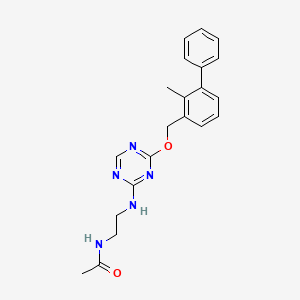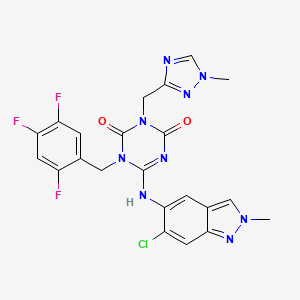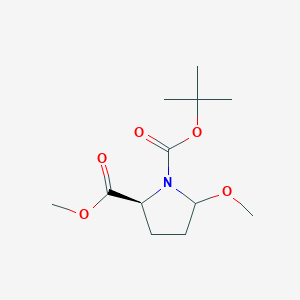
Xanomeline (tartrate)
説明
LY 246708 (酒石酸塩)は、キサノメリン酒石酸塩としても知られており、ムスカリン性アセチルコリン受容体アゴニストの低分子です。これは、エライリリーとノボノルディスクの共同研究により、中枢神経系の疾患に対する研究治療薬として最初に合成されました。 この化合物は、主にムスカリン性M1およびM4受容体サブタイプを標的とし、統合失調症やアルツハイマー病などの治療のための有望な候補となっています .
準備方法
合成経路と反応条件: LY 246708 (酒石酸塩)の合成には、チアゾール環の形成とその後のピリジン部分への付加が含まれます。重要な手順には次のものがあります。
- ヘキシルアミンとチオカルボニルジイミダゾールを反応させてチアゾール環を形成します。
- ヒドラジンと環化してチアゾール環を形成します。
- 塩基性条件下でチアゾール環をピリジン誘導体とカップリングする .
工業的製造方法: LY 246708 (酒石酸塩)の工業的製造は、同様の合成経路に従いますが、より大規模です。このプロセスには、収率と純度を最大限に高めるための反応条件の最適化が含まれます。 最終製品は、通常、再結晶技術を使用して精製され、目的の純度レベルに達します .
反応の種類:
酸化: LY 246708 (酒石酸塩)は、特にチアゾール環で酸化反応を起こし、スルホキシドまたはスルホンを形成する可能性があります。
還元: この化合物はピリジン環で還元され、ジヒドロピリジン誘導体を形成することができます。
一般的な試薬と条件:
酸化: 過酸化水素またはm-クロロ過安息香酸(mCPBA)を穏やかな条件下で使用します。
還元: 無水溶媒中、水素化ホウ素ナトリウムまたは水素化リチウムアルミニウムを使用します。
主な製品:
酸化: スルホキシドとスルホン。
還元: ジヒドロピリジン誘導体。
置換: さまざまな置換ピリジン誘導体.
4. 科学研究への応用
LY 246708 (酒石酸塩)は、科学研究において幅広い用途があります。
化学: ムスカリン性アセチルコリン受容体の薬理学を研究するためのツール化合物として使用されます。
生物学: ニューロンの興奮性と神経伝達物質の調節に対する影響が調査されています。
医学: 統合失調症やアルツハイマー病などの神経精神障害や神経障害に対する潜在的な治療薬として研究されています。
科学的研究の応用
LY 246708 (tartrate) has a wide range of scientific research applications:
Chemistry: Used as a tool compound to study muscarinic acetylcholine receptor pharmacology.
Biology: Investigated for its effects on neuronal excitability and neurotransmitter regulation.
Medicine: Explored as a potential therapeutic for neuropsychiatric and neurological disorders such as schizophrenia and Alzheimer’s disease.
Industry: Utilized in the development of new muscarinic receptor-targeting drugs .
作用機序
LY 246708 (酒石酸塩)は、ムスカリン性M1およびM4受容体のアゴニストとして作用することにより、その効果を発揮します。これらの受容体に結合し、それらの活性を刺激することで、アセチルコリン、ドーパミン、グルタミン酸を含む神経伝達物質回路の調節につながります。 この神経伝達物質回路の再調整は、統合失調症やアルツハイマー病などの症状を軽減すると考えられています .
類似化合物:
アレコリン: アレカヤシに見られる天然のムスカリン性受容体アゴニスト。
アセチルコリン: ムスカリン性受容体の内因性神経伝達物質。
ピロカルピン: 緑内障の治療に使用されるムスカリン性受容体アゴニスト
比較:
類似化合物との比較
Arecoline: A natural muscarinic receptor agonist found in betel nut.
Acetylcholine: The endogenous neurotransmitter for muscarinic receptors.
Pilocarpine: A muscarinic receptor agonist used in the treatment of glaucoma
Comparison:
特性
IUPAC Name |
(2S,3S)-2,3-dihydroxybutanedioic acid;3-hexoxy-4-(1-methyl-3,6-dihydro-2H-pyridin-5-yl)-1,2,5-thiadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N3OS.C4H6O6/c1-3-4-5-6-10-18-14-13(15-19-16-14)12-8-7-9-17(2)11-12;5-1(3(7)8)2(6)4(9)10/h8H,3-7,9-11H2,1-2H3;1-2,5-6H,(H,7,8)(H,9,10)/t;1-,2-/m.0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJSVWTMVMBGIHQ-WUUYCOTASA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCOC1=NSN=C1C2=CCCN(C2)C.C(C(C(=O)O)O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCOC1=NSN=C1C2=CCCN(C2)C.[C@H]([C@@H](C(=O)O)O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29N3O7S | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2,3-Butanedione bis[O-(butylsulfonyl)oxime]](/img/structure/B8223589.png)
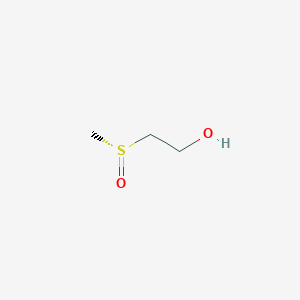
![[3-(2-Amino-phenyl)-3-oxo-propyl]-isopropyl-carbamic acid benzyl ester](/img/structure/B8223602.png)
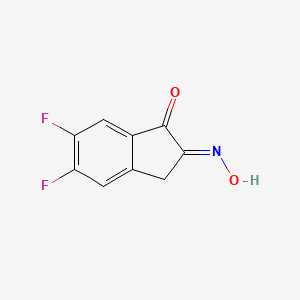
![(Z)-6-[(7S,10S,13R,14R,17R)-7-hydroxy-4,4,10,13,14-pentamethyl-3,11,15-trioxo-1,2,5,6,7,12,16,17-octahydrocyclopenta[a]phenanthren-17-yl]-2-methyl-4-oxohept-5-enoic acid](/img/structure/B8223619.png)

